methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl ester group, a nitro group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: The electronic properties of the compound are influenced by the presence of the nitro and chloro groups, which can affect its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro substituents but lacks the pyrazole ring and ester group.
1-(4-Chloro-2-nitrophenyl)-1H-pyrazole: Similar structure but without the ester group.
Uniqueness
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1172922-82-5, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, anticancer, and other therapeutic effects while providing relevant data tables and research findings.
The compound has the molecular formula C11H8ClN3O4 and a molecular weight of approximately 281.65 g/mol. Its structure consists of a pyrazole ring with a 4-chloro-2-nitrophenyl substituent and a methyl ester group, which contributes to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.25 | 0.50 | 0.75 |
Escherichia coli | 0.30 | 0.60 | 0.90 |
Candida albicans | 0.40 | 0.80 | 1.00 |
These results suggest that the compound has a strong inhibitory effect on bacterial growth and biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Overview
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
HCT116 (Colon Cancer) | 6.5 | Cell cycle arrest in G2 phase |
K562 (Leukemia) | 6.7 | Inhibition of JAK2/3 signaling pathway |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Mechanistic Insights
Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways, potentially enhancing its therapeutic efficacy . These interactions may include binding to kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression .
Case Studies
A series of case studies highlight the compound's potential in medicinal chemistry:
- Study on Antimicrobial Efficacy : A recent study evaluated several pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant strains .
- Anticancer Research : In vitro tests revealed that this compound could effectively inhibit the growth of breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116), suggesting its role as a potential chemotherapeutic agent .
Properties
Molecular Formula |
C11H8ClN3O4 |
---|---|
Molecular Weight |
281.65 g/mol |
IUPAC Name |
methyl 1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3 |
InChI Key |
COTYDLZENQMORF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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